N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have been known to exhibit antibacterial activity .
Synthesis Analysis
While specific synthesis information for this compound is not available, thiazole derivatives are generally synthesized by condensation of appropriate precursors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiazole derivatives are generally solid at room temperature and are soluble in common organic solvents .Scientific Research Applications
Antiallergy Activity
A series of N-(4-substituted-thiazolyl)oxamic acid derivatives, related to the chemical structure of interest, were synthesized and tested for antiallergy activity in rats. These compounds demonstrated significant antiallergy potential, with some analogues showing 50% inhibition at very low doses, indicating their potent antiallergy effects compared to standard treatments like disodium cromoglycate. This suggests potential applications in allergy treatment and management Hargrave et al., 1983.
Anticancer Properties
Novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, analogous to the compound , were synthesized and evaluated for their anticancer activity. These compounds exhibited promising anticancer activity against a panel of human cancer cell lines, suggesting their potential use in cancer therapy. The study highlighted the significance of these compounds in developing new anticancer agents Tiwari et al., 2017.
Antibacterial Agents
Research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed a novel class of promising antibacterial agents. These compounds demonstrated significant activity against bacterial strains like Staphylococcus aureus and Bacillus subtilis, indicating their potential application in combating bacterial infections Palkar et al., 2017.
Corrosion Inhibition
Benzothiazole derivatives, closely related to the compound of interest, were studied for their corrosion inhibiting effect on steel in acidic environments. These studies showed that such compounds provide high inhibition efficiencies, suggesting their potential application as corrosion inhibitors in various industrial applications Hu et al., 2016.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial and antineoplastic drugs .
Mode of Action
Thiazole derivatives are known to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antimicrobial and antineoplastic effects .
Future Directions
properties
IUPAC Name |
N-[4-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14(2)15-8-10-17(11-9-15)22-19(25)12-18-13-27-21(23-18)24-20(26)16-6-4-3-5-7-16/h3-11,13-14H,12H2,1-2H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMRINFRXPKSNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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